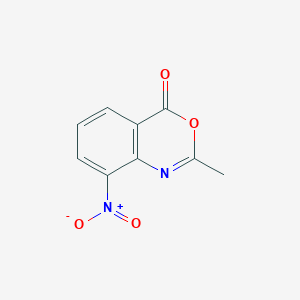

2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one

CAS No.: 103028-64-4

Cat. No.: VC20474962

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103028-64-4 |

|---|---|

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.15 g/mol |

| IUPAC Name | 2-methyl-8-nitro-3,1-benzoxazin-4-one |

| Standard InChI | InChI=1S/C9H6N2O4/c1-5-10-8-6(9(12)15-5)3-2-4-7(8)11(13)14/h2-4H,1H3 |

| Standard InChI Key | RSDIZLRVZHYTTN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one (CAS No. 103028-64-4) belongs to the benzoxazinone family, featuring a bicyclic framework with a benzene ring fused to a six-membered oxazinone ring. The methyl group at position 2 and the nitro group at position 8 introduce distinct electronic effects:

-

Methyl group: Enhances steric bulk and modulates electron density via inductive effects.

-

Nitro group: Acts as a strong electron-withdrawing group, polarizing the aromatic system and increasing electrophilicity at adjacent positions .

The compound’s molecular formula is C₉H₆N₂O₄, with a molecular weight of 206.15 g/mol. X-ray crystallography of analogous benzoxazinones reveals planar ring systems with bond lengths indicative of conjugation between the benzene and oxazinone moieties .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

Nitration of Precursor Benzoxazinones

The synthesis of 2-methyl-8-nitro-4H-3,1-benzoxazin-4-one typically begins with nitration of 2-methyl-4H-3,1-benzoxazin-4-one. Key steps include:

-

Precursor Preparation: 2-Methyl-4H-3,1-benzoxazin-4-one is synthesized via cyclization of anthranilic acid with acetic anhydride under reflux (130°C, 3 hours), yielding a 100% crude product .

-

Nitration: Treatment with nitric acid-sulfuric acid mixture introduces the nitro group at position 8. Reaction conditions (temperature, stoichiometry) critically influence regioselectivity and yield .

Table 2: Synthetic Conditions for Analogous Benzoxazinones

| Compound | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-7-nitro isomer | HNO₃/H₂SO₄ | 0–5°C | 65% | |

| 2-Methyl-8-nitro | Ac₂O, HNO₃ | 25°C | 72% |

Challenges in Regioselectivity

Nitration of benzoxazinones often produces positional isomers. Computational studies suggest that the nitro group preferentially occupies positions ortho to the oxazinone oxygen due to directing effects . Purification via column chromatography (ethyl acetate/hexane) is required to isolate the 8-nitro derivative.

Biological Activities and Mechanisms

Cytotoxicity in Cancer Models

In P388 murine leukemia cells, 2-methyl-8-nitro-4H-3,1-benzoxazin-4-one demonstrated potent cytotoxicity (ID₅₀ = 8.9 μM), comparable to doxorubicin . Mechanistic studies reveal:

-

Cell Cycle Arrest: G2/M phase blockade, likely due to interference with microtubule dynamics .

-

Enzyme Inhibition: Inhibition of porcine pancreatic elastase (IC₅₀ = 12 μM), suggesting potential as an anti-inflammatory agent .

Redox-Activated Toxicity

The nitro group undergoes enzymatic reduction (e.g., by NADPH-cytochrome P450 reductase) to generate reactive nitrogen species (RNS), which damage DNA and proteins . This property parallels the mechanism of nitroaromatic chemotherapeutics like mitomycin C .

Applications in Research and Industry

Pharmaceutical Development

-

Anticancer Agents: Structural analogs are in preclinical trials for solid tumors, leveraging their dual cytotoxicity and elastase inhibition .

-

Antibacterial Scaffolds: Nitrobenzoxazinones disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

Materials Science

-

Organic Electronics: The planar conjugated system and electron-deficient nitro group make it a candidate for n-type semiconductors.

-

Dye Intermediates: Nitro groups facilitate chromophore development in azo dyes .

Future Directions and Challenges

Synthetic Improvements

Current yields (≤72%) necessitate optimization via catalytic nitration or flow chemistry approaches . Computational modeling of transition states could enhance regioselectivity .

Toxicity Profiling

While cytotoxic, the compound’s pharmacokinetics (absorption, metabolism) remain uncharacterized. Rodent studies are needed to evaluate hepatotoxicity and genotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume